α-Muricholic Acid-d5
Description
Overview of Muricholic Acids within Bile Acid Biochemistry in Model Organisms
Muricholic acids are a specific group of bile acids that are prominently found in mice and rats, from which they derive their name ("muri-" referring to Muridae, the family of mice and rats). nih.govwikipedia.org These bile acids are distinct from the primary human bile acids, cholic acid and chenodeoxycholic acid, primarily due to an additional hydroxyl group at the 6-position. wikipedia.org The main forms are α-muricholic acid and β-muricholic acid, which differ in the orientation of the hydroxyl group at the 7-position. wikipedia.org
In mice, the enzyme Cyp2c70 is responsible for converting chenodeoxycholic acid into α-muricholic acid and ursodeoxycholic acid into β-muricholic acid. wikipedia.org This enzymatic action results in a bile acid profile in mice that is more hydrophilic compared to humans. nih.gov Muricholic acids are known to be potent antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. wikipedia.orgmdpi.com Due to their unique presence and function in rodents, muricholic acids are of significant interest in metabolic research, particularly in studies using mouse models to understand conditions like hypercholesterolemia and fatty liver disease. nih.govplos.org
Rationale for Deuterium (B1214612) Labeling in α-Muricholic Acid for Research Applications
The introduction of deuterium, a stable isotope of hydrogen, into the α-muricholic acid molecule creates a valuable tool for research. thalesnano.compharmaffiliates.com Deuterium-labeled compounds, such as α-muricholic acid-d5, serve several critical functions:
Internal Standards in Mass Spectrometry: The primary application of this compound is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). thalesnano.comnih.govmusechem.com Because the deuterated standard is chemically identical to the natural (endogenous) compound, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. This enables highly accurate and precise quantification of α-muricholic acid levels in complex biological samples like plasma, feces, or tissue extracts by correcting for sample loss during preparation and variations in instrument response. thalesnano.comrestek.comsigmaaldrich.com
Metabolic Fate and Tracer Studies: Deuterium-labeled bile acids can be used to trace the metabolic fate of α-muricholic acid in vivo. nih.gov By administering the labeled compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) throughout the body, providing insights into bile acid dynamics and pathway fluxes. nih.gov
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.org This difference can lead to a slower rate of reaction for reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govacs.orgwikipedia.org While often a consideration to be accounted for, this effect can also be exploited to investigate reaction mechanisms and to intentionally slow down metabolic processes, thereby altering a compound's pharmacokinetic profile. acs.orgnih.gov
Properties
Molecular Formula |
C₂₄H₃₅D₅O₅ |
|---|---|
Molecular Weight |
413.6 |
Synonyms |
5β-Cholanic Acid-3α,6β,7α-triol-d5; 3α,6β,7α-Trihydroxy-5β-cholan-24-oic Acid-d5; 3α,6β,7α-Trihydroxy-5β-cholanic Acid-d5; 3α,6β,7α-Trihydroxy-5β-cholan-24-oic Acid-d5; (3α,5β,6β,7α)-3,6,7-Trihydroxycholan-24-oic Acid-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of α Muricholic Acid D5
Advanced Synthetic Strategies for Site-Specific Deuterium (B1214612) Incorporation
The synthesis of α-Muricholic Acid-d5, specifically α-Muricholic acid-2,2,3,4,4-d5, requires a multi-step approach that allows for the precise and high-efficiency incorporation of deuterium atoms at specific locations on the steroid A-ring. isotope.comsigmaaldrich.com General strategies for site-specific deuterium labeling often involve chemical reactions where hydrogen atoms are selectively replaced by deuterium. nih.govchemrxiv.org
A common precursor for the synthesis of α-muricholic acid is chenodeoxycholic acid (CDCA). koreascience.krresearchgate.net The synthetic challenge lies in introducing five deuterium atoms at the C-2, C-3, and C-4 positions. A plausible synthetic pathway can be conceptualized based on established steroid chemistry principles.
One potential strategy involves the following key transformations:
Protection of Hydroxyl Groups: The hydroxyl groups of a suitable starting bile acid, such as a CDCA derivative, at positions C-7 and in the side chain are protected to prevent unwanted side reactions.
Oxidation: The C-3 hydroxyl group is oxidized to a ketone, forming a 3-oxo intermediate. This step is critical as it activates the adjacent C-2 and C-4 positions for deuteration.
Deuterium Exchange: The 3-oxo intermediate is subjected to base- or acid-catalyzed enolization in a deuterium-rich solvent like deuterated water (D₂O) or deuterated methanol (B129727) (MeOD). This process facilitates the exchange of the α-protons at the C-2 and C-4 positions with deuterium atoms. This step is repeated as necessary to achieve high levels of deuterium incorporation.
Stereoselective Reduction: The 3-oxo group is then stereoselectively reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This step introduces the final deuterium atom at the C-3 position and re-establishes the required 3α-hydroxyl configuration. This type of stereoselective reduction using a tritiated reagent has been described in the synthesis of labeled β-muricholic acid. nih.gov
6β-Hydroxylation and Deprotection: Subsequent enzymatic or chemical steps are performed to introduce the 6β-hydroxyl group characteristic of α-muricholic acid, followed by the removal of the protecting groups to yield the final this compound product. The conversion of CDCA to muricholic acids involves 6-hydroxylation reactions. wikipedia.orgresearchgate.net
This bottom-up synthetic approach ensures that the deuterium atoms are incorporated at the desired, stable positions with high isotopic enrichment, a critical requirement for its use as an internal standard. nih.gov
Spectroscopic and Spectrometric Techniques for Isotopic Purity and Enrichment Assessment
To ensure the reliability of this compound as a research-grade standard, its isotopic composition and structural integrity must be rigorously verified. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity and enrichment. nih.govrsc.org By analyzing the mass-to-charge ratio (m/z) with high accuracy, HR-MS can distinguish between the unlabeled compound and its various deuterated isotopologues (e.g., d1, d2, d3, d4, d5). nih.govresearchgate.net The relative abundance of the ion corresponding to the fully deuterated M+5 species versus the lower isotopologues and the unlabeled M+0 species is used to calculate the isotopic purity and enrichment. researchgate.netrsc.org Tandem mass spectrometry (MS/MS) can further confirm the identity of the compound by analyzing its fragmentation patterns, which can also provide information on the location of the deuterium labels. nih.govnih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the C-2, C-3, and C-4 positions confirms successful deuteration at these sites.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a distinct signal for each deuterium atom at its specific chemical shift, thus confirming the labeling positions.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium (C-D) exhibit characteristic splitting patterns (triplets for -CDH- or more complex multiplets for -CD₂-) and are shifted slightly upfield compared to carbons bonded to hydrogen (C-H), providing further structural verification. nih.gov
The combination of these techniques provides a comprehensive characterization of the this compound molecule, ensuring that it meets the stringent requirements for its intended use in quantitative research.
Table 1: Analytical Techniques for Isotopic Characterization This is an interactive table. Click on the headers to sort.
| Technique | Principle of Measurement | Information Provided |
|---|---|---|
| LC-MS/HR-MS | Separates the analyte from impurities and measures the precise mass-to-charge ratio of ions. | Isotopic enrichment, isotopic purity, chemical purity, molecular weight confirmation. nih.govrsc.org |
| MS/MS | Fragments a selected parent ion and analyzes the resulting daughter ions. | Structural confirmation, verification of label location (in some cases). nih.gov |
| ¹H NMR | Detects the magnetic properties of hydrogen nuclei. | Confirms the absence of protons at specific labeled sites. rsc.org |
| ²H NMR | Detects the magnetic properties of deuterium nuclei. | Directly confirms the presence and location of deuterium atoms. |
| ¹³C NMR | Detects the magnetic properties of carbon-13 nuclei. | Confirms the carbon skeleton and provides evidence of C-D bonds through characteristic splitting and chemical shifts. nih.gov |
Quality Control and Material Validation Protocols for Research-Grade this compound
The reliability of quantitative analytical methods, particularly in metabolomics, depends heavily on the quality of the reference standards used for calibration and control. nih.govacs.org For research-grade this compound, stringent quality control (QC) and validation protocols are essential.
Certificate of Analysis (CoA): Reputable manufacturers provide a batch-specific Certificate of Analysis for their stable isotope-labeled standards. caymanchem.comisotope.com This document is the cornerstone of quality assurance and typically includes the following information:
Identity Confirmation: Verified by techniques like ¹H NMR, ¹³C NMR, and MS, confirming that the chemical structure matches that of this compound. caymanchem.com
Chemical Purity: Assessed by methods such as HPLC or LC-MS to determine the percentage of the desired compound relative to any chemical impurities. Commercial standards often have a chemical purity of ≥98%. isotope.comsigmaaldrich.com
Isotopic Purity: Determined by mass spectrometry, this value indicates the percentage of molecules that are fully deuterated (d5). nih.gov It is a critical parameter, with research-grade standards typically achieving ≥99 atom % D. sigmaaldrich.com
Concentration: For standards supplied as solutions, the concentration is determined gravimetrically and often verified by a quantitative analytical method against an independently prepared calibrator. caymanchem.com
Method Validation: When this compound is used as an internal standard to quantify endogenous bile acids, the analytical method itself must be validated. researchgate.net Validation protocols assess several key performance metrics to ensure the data generated is accurate and reproducible. frontiersin.org Common validation parameters include:
Accuracy: The closeness of the measured value to the true value, often assessed using spiked quality control samples at different concentrations.
Precision: The degree of agreement among multiple measurements, evaluated as intra-day (repeatability) and inter-day (intermediate precision) variation. A relative standard deviation (RSD) of ≤15% is a common acceptance criterion. frontiersin.org
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.
Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov
Recovery: The efficiency of the sample extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recovery rates between 80% and 120% are generally considered acceptable. frontiersin.org
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as isobaric bile acids. nih.govnih.gov
By adhering to these rigorous QC and validation protocols, researchers can be confident in the quality of the this compound standard and the integrity of their experimental results. nih.govacs.org
Table 2: Typical Quality Control Specifications for Research-Grade this compound This is an interactive table. Click on the headers to sort.
| Parameter | Specification | Analytical Method(s) |
|---|---|---|
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity (Atom % D) | ≥99% | HR-MS |
| Form | Solid / Neat | Visual Inspection |
| Identity | Conforms to structure | NMR, MS |
High Resolution Analytical Methodologies for α Muricholic Acid D5 in Biological Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and gold-standard technique for the quantitative analysis of bile acids, including α-Muricholic Acid and its deuterated internal standard, α-Muricholic Acid-d5. nih.govresearchgate.netnih.gov This preference is due to the method's exceptional sensitivity, specificity, and high resolution, which are necessary to navigate the complexity of the bile acid metabolome. nih.govmdpi.com
The technique allows for the simultaneous measurement of a wide array of free and conjugated bile acids within a single analytical run. nih.govsemanticscholar.org In this setup, this compound is added to samples at a known concentration at an early stage of sample preparation. thermofisher.comeuropa.eu During analysis, the instrument monitors specific precursor-to-product ion transitions for both the endogenous analyte (α-Muricholic Acid) and the internal standard (this compound). By calculating the ratio of the analyte's signal response to the internal standard's response, researchers can achieve accurate quantification, effectively compensating for matrix effects and procedural losses. nih.govnih.gov Methods are typically optimized to be rapid, with some achieving run times as short as 6.5-7 minutes, facilitating high-throughput analysis essential for large-scale clinical and preclinical studies. nih.govnih.govresearchgate.net
Development and Optimization of Chromatographic Separation Protocols for Bile Acid Isomers
A significant challenge in bile acid analysis is the presence of numerous isomers—compounds with the same mass but different structures—which cannot be distinguished by mass spectrometry alone. nih.govsigmaaldrich.com α-Muricholic acid (αMCA), for instance, has stereoisomers such as β-muricholic acid (βMCA) and ω-muricholic acid (ωMCA). nih.govnih.govmetaboprofile.com Therefore, robust chromatographic separation is paramount for their individual quantification.
Researchers have developed and optimized various separation protocols to resolve these isomers. The most common approach involves reversed-phase liquid chromatography.
Columns: High-strength silica (B1680970) (HSS) T3 and, more frequently, C18 columns are widely used. nih.govnih.gov More recently, biphenyl (B1667301) core-shell columns have been shown to provide excellent separation for a broad range of bile acids, including the muricholic acid isomers, often in very short run times. nih.govresearchgate.net
Mobile Phases: The composition of the mobile phase is critical for achieving separation. Typical mobile phases consist of an aqueous component (A) and an organic component (B). The aqueous phase often contains additives like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization efficiency. nih.govnih.gov The organic phase is usually methanol (B129727), acetonitrile, or a mixture thereof. nih.govthermofisher.commdpi.com
Gradient Elution: A gradient elution, where the proportion of the organic mobile phase (B) is increased over time, is used to separate the bile acids based on their polarity. The gradient is carefully optimized to ensure baseline resolution of critical isomeric pairs. nih.govnih.gov For example, a shallow gradient can effectively separate closely eluting isomers like αMCA and βMCA. nih.gov
The table below summarizes typical chromatographic conditions used for the separation of bile acid isomers.
Interactive Table 1: Representative Chromatographic Conditions for Bile Acid Analysis| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Column | Kinetex Core–Shell Biphenyl (50 × 2.1 mm, 2.6 µm) nih.gov | Ascentis® Express C18 (Fused-Core®) sigmaaldrich.com | Thermo Accucore® C18 (100 x 2.1mm, 2.7um) labcorp.com |
| Mobile Phase A | 10 mM ammonium acetate, 0.01% NH₃ in water nih.gov | Formic acid in water sigmaaldrich.com | Alkaline mobile phase labcorp.com |
| Mobile Phase B | 10 mM ammonium acetate, 0.01% NH₃ in methanol nih.gov | Formic acid in acetonitrile/methanol sigmaaldrich.com | Methanol labcorp.com |
| Flow Rate | 600 µL/min nih.gov | Not Specified | Not Specified |
| Column Temp. | 50 °C nih.gov | Not Specified | Not Specified |
| Run Time | 6.5 min nih.gov | Not Specified | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis
While LC-MS/MS is the dominant method, Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique also used for bile acid analysis. labcorp.comnih.gov Due to the low volatility of bile acids, a crucial derivatization step is required before GC-MS analysis. shimadzu.com This process converts the polar hydroxyl (-OH) and carboxyl (-COOH) groups into less polar, more volatile derivatives. shimadzu.com A common method is the formation of methyl ester-trimethylsilyl (TMSi) ether derivatives. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the bile acid derivatives are separated based on their boiling points and interactions with the capillary column. Nonpolar (OV-1) and polar (SP-2340) capillary columns are often used in combination to achieve complete separation of the numerous positional and stereochemical isomers. nih.gov Following separation, the compounds are ionized and detected by the mass spectrometer.
For quantitative analysis using GC-MS, this compound can serve as an internal standard, similar to its role in LC-MS. A calibration curve is prepared using the internal standard, and quantification is performed using selected ion monitoring (SIM), where the instrument is set to detect specific m/z values corresponding to the derivatized analyte and the internal standard. shimadzu.com GC-MS has been successfully used to analyze bile acid profiles in both serum and feces. nih.gov
Sample Preparation and Extraction Procedures for Complex Biological Samples in Research
Effective sample preparation is critical to remove interferences (e.g., proteins, phospholipids (B1166683), salts) from complex biological matrices and to concentrate the analytes before analysis. The choice of method depends on the sample type, such as serum, plasma, liver tissue, or feces. mdpi.comsemanticscholar.orgmdpi.com
Protein Precipitation (PPT): This is a simple and common method for serum and plasma samples. mdpi.comthermofisher.com A cold organic solvent, such as methanol, acetonitrile, or 2-propanol, is added to the sample. nih.govnih.govthermofisher.com This denatures and precipitates the proteins, which are then removed by centrifugation. The deuterated internal standard, this compound, is typically added before the solvent. mdpi.com The resulting supernatant, containing the bile acids, can be evaporated and reconstituted in a suitable solvent for injection. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and is often used to remove phospholipids and other interferences. After an initial protein crash, the supernatant is loaded onto an SPE cartridge (e.g., Biotage® Evolute Express ABN). shimadzu.com The bile acids are retained on the sorbent while impurities are washed away. The purified bile acids are then eluted with an appropriate solvent. This technique is highly amenable to automation, allowing for high-throughput processing of 96-well plates. shimadzu.com
Liquid-Liquid Extraction (LLE): LLE can also be used, though it is less common in modern high-throughput workflows.
Extraction from Tissues and Feces: Liver tissue samples are typically homogenized in a solvent like methanol before protein precipitation. nih.gov Fecal samples, which are particularly complex, often require lyophilization (freeze-drying), followed by extraction with alkaline solvents (e.g., 5% ammonium-ethanol or sodium hydroxide (B78521) solution) to break the bonds between conjugated bile acids and fecal proteins. nih.govmdpi.com An enzymatic deconjugation step may also be included. nih.gov
Method Validation and Performance Metrics in Quantitative Bile Acid Research
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation according to established guidelines. mdpi.comeuropa.eu For quantitative bile acid research using internal standards like this compound, the following performance metrics are assessed:
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte is tested. Calibration curves are generated by analyzing standards at multiple concentrations, and a high coefficient of determination (r²) (typically >0.99) is required. nih.govresearchgate.netresearchgate.net
Accuracy and Precision: Accuracy measures how close the measured value is to the true value, often expressed as a percentage of the nominal value (e.g., 85-115%). nih.govresearchgate.net Precision measures the repeatability of the results, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-assay (within-run) and inter-assay (between-run) precision are evaluated, with acceptance criteria typically being <10-15%. nih.govthermofisher.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com For bile acids, LOQs are often in the low nanomolar (nM) or nanogram per milliliter (ng/mL) range. mdpi.comthermofisher.com
Recovery: This metric assesses the efficiency of the extraction process by comparing the analyte signal in a sample spiked before extraction to one spiked after extraction. Recoveries typically range from 92-110%. nih.govresearchgate.net
Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.govnih.gov
Stability: The stability of the analytes is tested under various storage conditions (e.g., room temperature, 4°C, -20°C) and through freeze-thaw cycles to ensure sample integrity. nih.govresearchgate.net
The table below provides a summary of typical validation parameters reported in bile acid quantification studies.
Interactive Table 2: Summary of Method Validation Performance Metrics| Parameter | Typical Acceptance Criteria / Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | nih.govresearchgate.net |
| Accuracy | 85% - 115% of nominal value | nih.govresearchgate.net |
| Precision (%CV) | < 10-15% | nih.govthermofisher.com |
| Recovery | 92% - 110% | nih.govresearchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 5 ng/mL | nih.govmdpi.comthermofisher.com |
Application of α Muricholic Acid D5 in Elucidating Bile Acid Metabolic Pathways
Tracer Studies for De Novo Bile Acid Biosynthesis Pathways in Animal Models
The use of stable isotope-labeled tracers is a well-established method for measuring the kinetics of bile acid synthesis in vivo, offering a safe alternative to radioactive isotopes. nih.govmdpi.com While specific studies detailing the use of α-Muricholic Acid-d5 for de novo synthesis rate determination are not prevalent in published literature, the principles are derived from studies using other labeled bile acids, such as 13C-labeled chenodeoxycholic acid (CDCA). nih.govscilit.com In animal models, particularly rodents where α-muricholic acid (α-MCA) is a primary bile acid, this compound can be employed to quantify the synthesis rates and pool sizes of this specific bile acid. nih.govnih.gov
The experimental approach involves administering a known quantity of this compound to the animal model. Subsequently, biological samples such as plasma, bile, and feces are collected over a period of time. The isotopic enrichment of the bile acid pool is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The rate of decline in the isotopic enrichment of α-MCA over time allows for the calculation of its turnover rate and, consequently, its synthesis rate to maintain the steady-state pool size. This methodology provides crucial data on how genetic modifications or dietary interventions affect the de novo synthesis of muricholic acids. For instance, in mouse models with genetic alterations in bile acid synthesis enzymes, such as Cyp8b1-/- mice which have an abundance of muricholic acids, this compound could be used to precisely quantify the upregulation of the MCA synthesis pathway. nih.govnih.gov
Table 1: Key Research Findings in Tracer Studies for De Novo Bile Acid Biosynthesis
| Finding | Significance | Relevant Compound(s) |
| Stable isotope-labeled bile acids allow for non-invasive measurement of bile acid kinetics. nih.govscilit.com | Eliminates the need for radioactive tracers and repeated invasive sampling. | Chenodeoxycholic Acid-¹³C |
| Rodents possess α-muricholic acid as a primary bile acid. nih.govnih.gov | Makes this compound a relevant tracer for studying bile acid synthesis in these models. | α-Muricholic Acid |
| Genetic models like Cyp8b1-/- mice exhibit altered bile acid pools with high levels of muricholic acids. nih.govnih.gov | Provides a valuable context for using this compound to study compensatory synthesis pathways. | α-Muricholic Acid, Cholic Acid |
Investigation of Primary and Secondary Bile Acid Transformations using Isotopic Labeling
Primary bile acids, synthesized in the liver, undergo extensive transformations by the gut microbiota to form secondary bile acids. nih.govnih.gov Isotopic labeling with compounds like this compound is an invaluable technique for tracking these conversions. When this compound is introduced into an animal model, its metabolic fate can be followed, allowing researchers to identify and quantify the formation of its secondary bile acid derivatives.
In mice, α-MCA can be metabolized by gut bacteria through dehydroxylation and other reactions. nih.gov By administering this compound and analyzing the isotopic signature of bile acids in the feces and enterohepatic circulation, researchers can trace the conversion of the labeled α-MCA into its various metabolites. This approach helps in identifying the specific bacterial species or enzymatic pathways responsible for these transformations. For example, studies have shown that certain strains of Clostridium can metabolize α-MCA in vitro. researchgate.net Using a labeled substrate like this compound in such experiments would provide definitive proof of this transformation and allow for the quantification of the conversion rate. The appearance of deuterated downstream metabolites, such as murideoxycholic acid or other dehydroxylated forms, would confirm the metabolic pathway. nih.gov
Table 2: Investigating Bile Acid Transformations with Isotopic Labeling
| Transformation | Method | Significance |
| Primary to Secondary Bile Acids | Administration of this compound to animal models and subsequent MS analysis of biological samples. | Allows for direct tracking of the conversion of α-MCA to its secondary metabolites by gut microbiota. |
| In Vitro Bacterial Metabolism | Incubation of this compound with specific bacterial strains. researchgate.net | Identifies the specific microorganisms capable of metabolizing α-MCA and the resulting products. |
Analysis of Enterohepatic Circulation Dynamics with Deuterated Bile Acid Tracers in Preclinical Models
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, with about 95% of bile acids being reabsorbed. nih.gov Deuterated bile acid tracers are instrumental in studying the dynamics of this circuit. The administration of a bolus of this compound to a preclinical model, such as a mouse, allows for the tracking of its movement through the enterohepatic system. nih.gov
Following administration, the concentration of this compound can be measured in various compartments over time, including the gallbladder, different segments of the intestine, portal blood, and the liver. This allows for the determination of key kinetic parameters such as intestinal transit time, reabsorption efficiency in the ileum, and hepatic uptake and secretion rates. nih.govmdpi.com Studies investigating the effects of drugs or genetic modifications on bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT), can utilize this compound to quantify changes in circulation dynamics. For example, research on the effects of ursodeoxycholic acid (UDCA) administration has shown that it can accelerate the enterohepatic circulation of bile acids. nih.gov A similar experimental design using this compound would elucidate the specific impact on muricholic acid kinetics.
Table 3: Parameters of Enterohepatic Circulation Analyzed with Deuterated Tracers
| Parameter | Description |
| Cycling Time | The time it takes for a labeled bile acid molecule to complete one cycle of the enterohepatic circulation. nih.gov |
| Pool Size | The total amount of a specific bile acid within the enterohepatic circulation, calculated from the dilution of the tracer. |
| Reabsorption Rate | The efficiency of bile acid uptake, primarily in the ileum. |
| Fecal Excretion | The amount of labeled bile acid lost in the feces, representing the portion that escapes reabsorption. |
Deciphering the Role of Gut Microbiota in Modulating this compound Metabolism in In Vitro and Animal Studies
The gut microbiota plays a pivotal role in shaping the bile acid pool, and this is particularly true for muricholic acids, which are known to be potent farnesoid X receptor (FXR) antagonists. nih.govvtt.fimdpi.com The presence of gut microbiota dramatically alters the levels of muricholic acids in mice. nih.gov The use of this compound in germ-free and conventionally raised animal models allows for a direct investigation of the metabolic influence of the microbiota.
In germ-free mice administered this compound, the tracer would be expected to remain largely untransformed, apart from potential host-mediated modifications like conjugation. In contrast, in conventionally raised mice, the appearance of deuterated secondary bile acids derived from this compound would provide direct evidence of microbial metabolism. Furthermore, in vitro studies using fecal slurries or isolated bacterial strains incubated with this compound can pinpoint the specific bacterial species and enzymes responsible for its transformation. researchgate.netfrontiersin.org For example, research has demonstrated that certain gut bacteria can perform 7-dehydroxylation on primary bile acids. researchgate.net Applying this to this compound would allow for the identification of bacteria that specifically act on muricholic acids, which is crucial for understanding the regulation of FXR signaling by the microbiome.
Table 4: Research Findings on Gut Microbiota and α-Muricholic Acid Metabolism
| Finding | Experimental Approach | Significance |
| Gut microbiota reduces levels of tauro-β-muricholic acid. nih.govvtt.fi | Comparison of bile acid profiles in germ-free vs. conventionally raised mice. | Demonstrates the profound impact of microbiota on the muricholic acid pool and FXR antagonism. |
| Specific bacteria can transform α-MCA in vitro. researchgate.net | Incubation of α-MCA with isolated bacterial strains like Clostridium scindens. | Identifies the key microbial players in muricholic acid metabolism. |
| Microbiota influences the overall bile acid pool composition. nih.govfrontiersin.org | Fecal culture incubations with primary bile acids. | Provides a model system to study the complex interactions between diet, microbiota, and bile acid metabolism. |
Flux Analysis in Cellular and Organoid Models Utilizing this compound
Metabolic flux analysis using stable isotopes provides a dynamic view of the flow of metabolites through cellular pathways. While direct published evidence of this compound use in hepatic organoids is scarce, the methodology is well-suited for such advanced in vitro models. Human pluripotent stem cell-derived liver organoids, which can form bile duct-like structures and exhibit hepatobiliary function, offer a sophisticated platform for studying bile acid metabolism in a human-like context, though it's important to note α-MCA is not a primary human bile acid. nih.govjci.orgnih.gov However, for studying specific enzymatic activities or transporter functions relevant to muricholic acids in rodent-derived organoids, this compound would be an ideal tracer.
In such a system, the organoids would be incubated with this compound, and the rate of its uptake, conjugation (e.g., to form tauro-α-muricholic acid-d5), and efflux into the culture medium can be measured over time. This allows for the calculation of metabolic fluxes through these specific pathways. This approach would be particularly valuable for investigating the effects of genetic mutations or drug candidates on hepatic bile acid handling in a controlled environment. For example, one could assess how the knockout of a specific bile acid transporter in the organoid affects the flux of this compound, providing mechanistic insights that are difficult to obtain from whole-animal studies.
Table 5: Potential Applications of this compound in Cellular Flux Analysis
| Application | Model System | Measured Parameters |
| Transporter Function | Rodent-derived liver organoids | Uptake and efflux rates of this compound. |
| Conjugation Efficiency | Rodent hepatocytes or organoids | Rate of conversion of this compound to its taurine- or glycine-conjugated forms. |
| Drug-Induced Cholestasis | Rodent liver organoids | Alterations in the flux of this compound in response to cholestatic drugs. |
Mechanistic Investigations of Bile Acid Signaling and Transport Utilizing α Muricholic Acid D5
Evaluation of Interactions with Nuclear Receptors (e.g., FXR, PXR) in Model Systems
The biological effects of bile acids are largely mediated by their interaction with nuclear receptors, which act as ligand-activated transcription factors. α-Muricholic acid has been shown to be a key modulator of two such receptors: the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).
Characterization of Receptor Agonist and Antagonist Properties
In vitro and in vivo model systems have demonstrated that α-muricholic acid and its conjugated forms exhibit distinct and opposing effects on FXR and PXR.
Farnesoid X Receptor (FXR): α-Muricholic acid, particularly in its taurine-conjugated form (tauro-α-muricholic acid or TαMCA), is recognized as a potent endogenous antagonist of FXR. nih.govmdpi.com Studies have shown that the poor binding capacity of α-MCA and its stereoisomer β-MCA to the hydrophobic pocket of the FXR ligand-binding domain underlies their antagonistic activity. nih.gov This contrasts with other primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA), which are known FXR agonists. The antagonistic properties of muricholic acids are crucial for regulating bile acid homeostasis. researchgate.netnih.gov
Pregnane X Receptor (PXR): In contrast to its effect on FXR, α-muricholic acid acts as an agonist for the PXR in rodents. nih.gov Research demonstrates that PXR from both rats and mice are effectively activated by micromolar concentrations of α-muricholic acid. nih.gov This activation is species-specific, as the secondary bile acid derived from muricholic acids (murideoxycholic acid) does not activate human PXR. nih.gov PXR activation plays a protective role against the accumulation of toxic bile acids. nih.gov
The following table summarizes the observed interactions of α-muricholic acid with these key nuclear receptors in preclinical models.
| Receptor | Interaction Type | Target Species/Model | Finding |
| Farnesoid X Receptor (FXR) | Antagonist | Mouse models, in vitro assays | Tauro-α-muricholic acid and Tauro-β-muricholic acid are identified as natural FXR antagonists. nih.govmdpi.com |
| Farnesoid X Receptor (FXR) | Antagonist | In vitro binding assays | The molecular structure of α-MCA and β-MCA results in poor binding to the FXR hydrophobic pocket, qualifying them as specific antagonists. nih.gov |
| Pregnane X Receptor (PXR) | Agonist | Rat and mouse models | α-Muricholic acid efficaciously activates rodent PXR at micromolar concentrations. nih.gov |
Downstream Gene Expression Profiling in Response to α-Muricholic Acid-d5 in Preclinical Settings
By acting as a receptor antagonist or agonist, α-muricholic acid modulates the expression of a suite of target genes, thereby influencing metabolic pathways. The use of this compound enables precise correlation of its concentration with observed changes in gene expression.
FXR-Mediated Gene Regulation: As an FXR antagonist, α-muricholic acid prevents the receptor from suppressing its target genes. A key pathway affected is the negative feedback loop that controls bile acid synthesis. In the ileum, FXR activation by agonist bile acids normally induces the expression of Fibroblast Growth Factor 15 (FGF15). FGF15 then travels to the liver and represses the gene Cyp7a1, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, α-muricholic acid alleviates this repression, leading to increased Cyp7a1 expression and continued bile acid production. nih.govresearchgate.netnih.gov
PXR-Mediated Gene Regulation: As a PXR agonist, α-muricholic acid induces the expression of genes involved in the detoxification and transport of xenobiotics and endogenous compounds, including bile acids themselves. nih.gov Activation of PXR leads to the upregulation of genes encoding for metabolic enzymes like Cyp3a11 and efflux transporters such as the organic anion-transporting polypeptide 2 (Oatp2). nih.govnih.gov This coordinated response enhances the metabolism and elimination of potentially toxic bile acids, protecting the liver. nih.gov
The table below details key genes whose expression is altered by α-muricholic acid through its receptor interactions.
| Receptor Pathway | Key Gene | Effect of α-Muricholic Acid | Consequence |
| FXR Antagonism | Cyp7a1 (Cholesterol 7α-hydroxylase) | Upregulation | Increased bile acid synthesis. nih.govnih.gov |
| FXR Antagonism | FGF15 (Fibroblast Growth Factor 15) | Downregulation | Reduced hormonal signaling from the gut to the liver. nih.gov |
| PXR Agonism | Cyp3a11 (Cytochrome P450 3A11) | Upregulation | Increased bile acid metabolism and detoxification. nih.gov |
| PXR Agonism | Oatp2 (Organic Anion-Transporting Polypeptide 2) | Upregulation | Increased hepatic uptake and clearance of bile acids. nih.gov |
Assessment of Interactions with G-Protein Coupled Receptors (e.g., TGR5) in In Vitro Research
TGR5 (also known as GPBAR1) is a G-protein coupled receptor expressed on the cell surface of various cells, including those in the intestine and gallbladder, as well as macrophages. wikipedia.orgnih.gov It represents a distinct signaling pathway from the nuclear receptors. Upon activation by bile acids, TGR5 couples to a Gsα subunit, activating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). wikipedia.orgnih.govnih.gov This signaling cascade can influence energy homeostasis, inflammation, and gallbladder motility. nih.govnih.gov
Studies on Bile Acid Transporter Function and Kinetics in Cellular Systems
The enterohepatic circulation of bile acids is a highly efficient process facilitated by a series of transport proteins. nih.gov this compound is an ideal tool for studying the kinetics of these transporters in cellular systems, as it allows for precise measurement of uptake and efflux rates. Key transporters involved in this circuit are the Apical Sodium-dependent Bile Acid Transporter (ASBT) in the ileum and the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver. nih.govsolvobiotech.com
The function of these transporters is intricately linked to the nuclear receptor signaling discussed previously. For example, FXR activation is known to downregulate the expression of the hepatic uptake transporter NTCP as a protective mechanism to prevent excessive bile acid accumulation in hepatocytes. mdpi.com As a potent FXR antagonist, α-muricholic acid can therefore indirectly influence transporter function by opposing FXR-mediated repression. By preventing the suppression of NTCP, α-muricholic acid may help maintain hepatic bile acid uptake capacity. The precise, direct interactions and transport kinetics of α-muricholic acid with ASBT and NTCP can be characterized in cellular systems expressing these transporters, with this compound serving as the quantifiable substrate. altex.orgresearchgate.net
Comparative Research and Isotopic Effects of α Muricholic Acid D5
Comparative Analysis of α-Muricholic Acid-d5 with Other Muricholic Acid Isomers (β-, γ-, ω-Muricholic Acid-d5)
The fundamental differences among the deuterated isomers of muricholic acid stem from the stereochemistry of their non-deuterated parent compounds. Muricholic acids are trihydroxy-5β-cholanic acids that differ in the orientation of the hydroxyl (-OH) groups on the steroid nucleus, specifically at the C-6 and C-7 positions. wikipedia.orgnih.gov These structural variations influence their physicochemical properties and biological functions, such as their interaction with metabolic enzymes and nuclear receptors like the farnesoid X receptor (FXR). wikipedia.orgnih.gov
The primary isomers include:
α-Muricholic Acid (α-MCA) : Features a 3α, 6β, 7α-trihydroxy configuration. caymanchem.com
β-Muricholic Acid (β-MCA) : Has a 3α, 6β, 7β-trihydroxy configuration. nih.gov
γ-Muricholic Acid (γ-MCA) : Also known as hyocholic acid, it possesses a 3α, 6α, 7α-trihydroxy configuration. wikipedia.org
ω-Muricholic Acid (ω-MCA) : Characterized by a 3α, 6α, 7β-trihydroxy configuration and is typically formed from other muricholates by intestinal microorganisms. wikipedia.orgnih.gov
While direct comparative studies of the deuterated forms (e.g., β-MCA-d5) are scarce, their behavior is predicted by the structure of the parent isomer. The deuterium (B1214612) label (e.g., -d5) primarily serves as a mass shift for analytical detection without altering the fundamental stereochemistry. Therefore, the differences in chromatographic retention time, enzymatic processing, and receptor binding affinity observed among the native isomers are expected to be preserved in their deuterated analogs. For instance, tauro-α-muricholic acid and tauro-β-muricholic acid have been identified as FXR antagonists, a key function that influences bile acid synthesis. nih.gov The subtle changes in shape due to hydroxyl group orientation are significant enough to alter these biological interactions. nih.gov
Table 1: Structural Comparison of Muricholic Acid Isomers
| Isomer | 3-OH Position | 6-OH Position | 7-OH Position |
| α-Muricholic Acid | α | β | α |
| β-Muricholic Acid | α | β | β |
| γ-Muricholic Acid | α | α | α |
| ω-Muricholic Acid | α | α | β |
Differentiation and Quantification Strategies for Endogenous and Labeled Bile Acids
The ability to distinguish and accurately measure labeled and endogenous bile acids is critical for kinetic and metabolic flux studies. The definitive technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This method offers high sensitivity and specificity, allowing for the simultaneous quantification of numerous bile acid species in complex biological matrices like serum, liver, and feces. mdpi.comnih.gov
Differentiation Strategy: The core of the differentiation strategy lies in the mass difference between the endogenous bile acid and its stable isotope-labeled counterpart. α-Muricholic Acid has a molecular weight of approximately 408.6 g/mol . caymanchem.com The deuterated analog, this compound, has a higher molecular weight (approx. 413.6 g/mol ) due to the replacement of five hydrogen atoms with deuterium atoms. isotope.com A mass spectrometer can easily distinguish between these two compounds based on their different mass-to-charge ratios (m/z).
Quantification Strategy: In a typical LC-MS/MS workflow, a known amount of the stable isotope-labeled compound, such as this compound, is added to a biological sample as an internal standard (IS). nih.gov During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the IS. The quantification is based on the ratio of the signal intensity of the endogenous analyte to the signal intensity of the IS. nih.gov This stable isotope dilution method corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible measurements. nih.govnih.gov Chromatographic separation, often using reversed-phase columns, is essential to separate the various bile acid isomers (e.g., α-MCA from β-MCA) before they enter the mass spectrometer, as isomers have the same mass and cannot be differentiated by the detector alone. nih.govclemson.edu
Table 2: Example Parameters for LC-MS/MS Quantification of Bile Acids
| Parameter | Description |
| Technique | Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for bile acids. mdpi.comcapes.gov.br |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. mdpi.com |
| Internal Standard | Stable isotope-labeled bile acids (e.g., this compound). nih.gov |
| Separation | Reversed-phase chromatography (e.g., C18 or biphenyl (B1667301) column) to resolve isomers. nih.gov |
| Quantification | Ratio of native analyte peak area to internal standard peak area against a calibration curve. nih.gov |
Investigation of Kinetic Isotope Effects in Enzymatic Reactions and Metabolic Conversions
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.org If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound, resulting in a "normal" KIE where the rate ratio (kH/kD) is greater than 1. portico.orgnih.gov
In the context of this compound, a KIE could manifest during its metabolic transformations. The metabolism of bile acids is complex, involving host enzymes and gut microbial activity. Key enzymatic reactions include:
Deconjugation : Removal of the conjugated taurine (B1682933) or glycine (B1666218) group by bacterial bile salt hydrolases (BSH).
Dehydroxylation : Removal of hydroxyl groups, often at the C-7 position, by gut bacteria. frontiersin.org
Epimerization : Inversion of the stereochemistry of hydroxyl groups, such as the conversion of β-muricholic acid to ω-muricholic acid. wikipedia.orgnih.gov
Hydroxylation : The enzyme Cyp2c70 is responsible for the 6β-hydroxylation that produces muricholic acids in mice. wikipedia.org
If the deuterium atoms in this compound are located at a position that undergoes enzymatic attack in a rate-limiting step, a KIE would be observed. For example, if a deuterium is placed at a site of hydroxylation or dehydrogenation, the metabolic rate of this compound could be slower than that of endogenous α-Muricholic Acid. While specific KIE studies on this compound are not widely published, the principle is a recognized factor in the metabolism of deuterated molecules. portico.orgnih.gov This potential alteration in metabolic rate is a crucial consideration when using deuterated tracers to model the kinetics of endogenous compounds, as a significant KIE could lead to an underestimation of the true metabolic flux. nih.gov However, in many cases, the KIE is small or negligible, allowing the deuterated compound to serve as an effective tracer. nih.gov
Future Directions and Advanced Research Applications for α Muricholic Acid D5
Integration of Deuterated Bile Acid Analysis with Multi-Omics Approaches in Preclinical Research (e.g., Metabolomics, Fluxomics)
The use of stable isotope-labeled internal standards like α-Muricholic Acid-d5 is fundamental to the metabolomics component of multi-omics research. In preclinical studies, particularly those involving mouse models, integrating metabolomic data with genomics, proteomics, and transcriptomics provides a comprehensive, systems-level understanding of biological processes. nih.gov
Stable isotope dilution mass spectrometry, which relies on deuterated standards, allows for the precise quantification of numerous bile acid species in various biological compartments, including the liver, plasma, and feces. nih.gov This quantitative data is then correlated with genetic data and other molecular phenotypes. For instance, in systems genetics studies using genetically diverse mouse strains, this integrated approach has been used to map genetic loci that regulate bile acid homeostasis and identify novel modulators of specific bile acids. nih.gov
Furthermore, multi-omics studies investigating the interplay between the gut microbiota, bile acid metabolism, and host pathophysiology heavily depend on accurate metabolite quantification. nih.gov By using this compound as an internal standard, researchers can reliably measure changes in α-muricholic acid levels in response to microbial shifts or therapeutic interventions. This allows for the elucidation of mechanisms by which the microbiota modulates host signaling pathways, such as those involved in chronic liver injury, by altering the bile acid pool. nih.gov The integration of these datasets helps to build a holistic picture of how diet, genetics, and the microbiome interact to influence health and disease. nih.gov
Development of Novel High-Throughput Analytical Platforms for Deuterated Bile Acid Profiling
The complexity of the bile acid metabolome and the need to analyze large sample sets in preclinical research have driven the development of novel high-throughput analytical platforms. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the primary technology in this field, offering high sensitivity and specificity. sciex.comnih.gov
Modern platforms are designed to provide both quantitative and qualitative analysis of a wide array of bile acids simultaneously.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the most widely used technique for bile acid analysis. nih.govnih.gov Advances in UPLC technology have enabled the development of rapid methods, with some capable of profiling nearly 40 different bile acids in under 15 minutes. acs.orgshimadzu.com These methods utilize deuterated internal standards, including this compound, to ensure accurate quantification across a broad dynamic range in various biological matrices like plasma, urine, and feces. acs.orgshimadzu.comnih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) systems provide high-resolution, accurate-mass data. This capability is crucial for minimizing background noise and improving selectivity, especially in complex biological samples. sciex.comsciex.com
Electron-Activated Dissociation (EAD): A significant challenge in bile acid analysis is distinguishing between isomers, which often requires long chromatographic run times. sciex.comsciex.com EAD is an alternative fragmentation technique that provides more extensive structural information from the sterol ring compared to conventional collision-induced dissociation (CID). sciex.com This allows for the differentiation of isomers like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) with greater confidence, potentially enabling shorter chromatographic gradients and thus higher throughput. sciex.com
The combination of automated sample preparation protocols with these advanced LC-MS platforms creates a high-throughput workflow essential for large-scale preclinical and clinical research. shimadzu.com
Table 1: Comparison of Analytical Platforms for Bile Acid Analysis
| Platform | Sensitivity | Selectivity | Throughput | Key Feature |
| Enzymatic Assays | Low | Low | High | Measures total 3α-hydroxy bile acids only. nih.govnih.gov |
| HPLC-UV | Moderate | Moderate | Moderate | Better separation than enzymatic assays but limited sensitivity. nih.gov |
| GC-MS | High | High | Low | Requires extensive sample derivatization. nih.gov |
| LC-MS/MS (Triple Quad) | Very High | Very High | High | Gold standard for targeted quantification using deuterated standards. sciex.comnih.gov |
| LC-HRMS (QTOF) | High | Very High | High | Provides accurate mass for identification and structural elucidation. sciex.comsciex.com |
| LC-MS with EAD | High | Superior | Potentially Higher | Excellent for isomer differentiation, reducing reliance on chromatography. sciex.comsciex.com |
Expanding the Utility of this compound in Mechanistic Studies of Biological Processes and Disease Models
This compound is an indispensable tool for mechanistic studies in preclinical models, largely because its non-deuterated counterpart, α-muricholic acid (α-MCA), and its downstream metabolite β-muricholic acid (β-MCA), are potent signaling molecules in mice. nih.gov Muricholic acids function as antagonists of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. nih.govnih.gov
By enabling precise quantification, this compound helps researchers investigate:
Gut Microbiota and Bile Acid Synthesis: Studies in germ-free and antibiotic-treated mice have shown that the gut microbiota significantly alters the bile acid pool. The microbiota reduces the levels of muricholic acids, which are natural FXR antagonists. nih.gov This reduction alleviates FXR inhibition in the intestine, allowing for the suppression of bile acid synthesis in the liver via the FGF15 signaling pathway. nih.govnih.gov Using this compound as a standard is crucial to accurately track these changes and dissect this regulatory mechanism.
Positive Feedback Regulation: Research has revealed that increases in FXR-antagonistic bile acids, such as α- and β-muricholic acids, can lead to a potent positive feedback loop that induces bile acid synthesis, independent of the FGF15 endocrine signal. nih.govresearchgate.net This mechanism is important for understanding the phenotype of mouse models with altered bile acid metabolism, such as those lacking the enzyme Cyp8b1. nih.gov
Disease Pathophysiology: In mouse models of metabolic diseases, accurately measuring the balance between FXR-agonistic (like CDCA and DCA) and FXR-antagonistic (muricholic acids) bile acids is critical. nih.gov For example, the deletion of Cyp8b1 in mice leads to an increase in muricholic acids, which has been shown to offer protection against certain forms of hepatic injury, partly through FXR antagonism. nih.gov this compound allows for the reliable quantification needed to link these specific bile acid changes to observed phenotypes.
The use of this compound as an internal standard is therefore central to studies aiming to understand how specific bile acids act as signaling molecules to regulate metabolic homeostasis and contribute to the pathology of liver and metabolic diseases in preclinical settings. nih.govnih.gov
Computational Modeling and Simulation of Bile Acid Dynamics utilizing this compound Data
Computational modeling, particularly the development of physiologically-based pharmacokinetic (PBPK) models, offers a powerful way to simulate and understand the complex dynamics of bile acid metabolism and enterohepatic circulation. nih.govbiorxiv.orgnih.gov These models integrate a vast amount of physiological and biochemical data to create a virtual representation of a biological system, such as a mouse. nih.govbiorxiv.org
The accuracy and predictive power of these models are critically dependent on the quality of the experimental data used for their development and validation. This is where data generated using this compound and other deuterated standards become invaluable.
Parameterization of Kinetic Processes: Stable isotope dilution studies are used to determine key kinetic parameters of bile acid metabolism, such as synthesis rates, turnover, and pool sizes in different body compartments. tandfonline.comnih.gov For example, by tracking the decay of an administered labeled bile acid, researchers can calculate its half-life and other kinetic properties. tandfonline.comtue.nl These experimentally derived values are essential inputs for building and refining the mathematical equations that govern the model's behavior. nih.gov
Model Validation: A robustly developed PBPK model should be able to accurately predict bile acid concentrations in various tissues under different conditions. The precise quantitative data on bile acid levels in plasma, liver, and intestinal contents, obtained from preclinical studies using this compound as an internal standard, serve as the benchmark against which model simulations are compared. biorxiv.orgresearchgate.net A close agreement between the simulated and experimental data validates the model's structure and assumptions. biorxiv.org
Simulating Pathophysiological Scenarios: Once validated, these computational models can be used to simulate scenarios that are difficult to study experimentally, such as the long-term effects of bile acid malabsorption or the impact of specific genetic mutations on the entire bile acid network. nih.gov The foundation of reliable quantitative data provided by deuterated standards ensures that these in silico experiments have a strong grounding in real-world physiology.
In essence, this compound provides the high-quality quantitative data necessary to build, calibrate, and validate computational models that can simulate the complex, whole-body dynamics of bile acid metabolism. nih.govnih.gov
Q & A
Q. What are the primary challenges in synthesizing α-Muricholic Acid-d5, and how can they be methodologically addressed?
Synthesizing this compound involves complex stereochemical modifications due to its polyhydroxy bile acid structure. Traditional chemical synthesis routes suffer from low yields (<10%) and require multi-step β-elimination reactions or hydroxysteroid dehydrogenase-mediated enzymatic processes . To optimize synthesis:
- Use hyodeoxycholic acid or hyocholic acid as starting materials to leverage their structural similarity.
- Employ chemoenzymatic approaches for regioselective hydroxylation, reducing side reactions.
- Validate purity via HPLC coupled with mass spectrometry (LC-MS) and compare retention times to non-deuterated standards .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Targeted metabolomics using liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard. Key considerations include:
- Use deuterated internal standards (e.g., taurocholic acid-d4, docosahexaenoic acid-d5) to correct for matrix effects and ionization efficiency .
- Optimize extraction protocols (e.g., methanol-based solvent systems) to recover hydrophilic bile acids efficiently .
- Validate method precision with <35% variation in recovery rates for deuterated analogs .
Q. How does this compound differ functionally from its non-deuterated form in bile acid metabolism studies?
Deuteration does not alter the compound’s biological activity but enhances traceability in metabolic flux studies. For example:
- Use this compound to track enterohepatic recirculation or intestinal microbiota interactions without isotopic interference .
- Monitor deuterium retention at hydroxyl groups (C3, C6, C7) to assess metabolic stability in vivo .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s role in cholesterol metabolism across models?
Discrepancies arise from species-specific bile acid pools (e.g., rodents vs. humans) and microbiota-dependent modifications. To address this:
- Compare germ-free vs. conventional animal models to isolate microbiota contributions .
- Measure muricholic acid conjugates (e.g., tauro-α-MCA) in parallel with cholesterol transporters (e.g., ABCG5/8) to clarify mechanistic links .
- Use isotope dilution assays to distinguish endogenous vs. exogenous this compound pools in hepatic cholesterol synthesis studies .
Q. How can researchers optimize deuterium labeling for studying this compound’s interaction with nuclear receptors like FXR?
While α-Muricholic Acid itself is not a direct FXR ligand, its derivatives (e.g., taurine-conjugated forms) may modulate receptor activity. Methodological recommendations:
- Use competitive binding assays with Tauro-β-muricholic acid (TβMCA, IC50 = 40 µM for FXR) as a reference antagonist .
- Validate deuterium labeling positions (e.g., C24 carboxyl group) to ensure structural integrity during receptor-binding studies .
- Pair molecular docking simulations with surface plasmon resonance (SPR) to quantify binding affinities of deuterated vs. non-deuterated forms .
Q. What experimental designs mitigate variability in this compound’s pharmacological effects across disease models?
Variability often stems from differences in bile acid pool composition or metabolic states (e.g., obesity, lactation). Solutions include:
- Standardize dietary conditions (e.g., cholesterol-rich vs. cholic acid-free diets) to control bile acid synthesis .
- Use multi-omics integration (metabolomics + transcriptomics) to correlate this compound levels with pathways like CYP7A1-mediated cholesterol catabolism .
- Include time-course analyses to capture dynamic changes during metabolic perturbations (e.g., lactation-induced bile acid pool expansion) .
Methodological Best Practices
- Synthesis : Prioritize enzymatic over chemical synthesis to improve stereochemical fidelity .
- Analytical Validation : Use ≥2 orthogonal methods (e.g., LC-MS/MS + NMR) to confirm deuterium incorporation rates .
- Biological Replication : Include ≥3 biological replicates in animal/human studies to account for inter-individual microbiota variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
